REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][S:7][CH2:8][C:9]([NH:11][OH:12])=[O:10])=[CH:4][CH:3]=1.[OH:15]O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][S:7]([CH2:8][C:9]([NH:11][OH:12])=[O:10])=[O:15])=[CH:13][CH:14]=1
|
Name
|
p-chlorobenzylmercaptoacetohydroxamic acid
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CSCC(=O)NO)C=C1
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
110
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
sulphinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
is 20° C. at the start
|
Type
|
CUSTOM
|
Details
|
solution of the precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the p-chlorobenzylsulphinyl-acetohydroxamic acid is filtered off
|
Type
|
CUSTOM
|
Details
|
This acid is recrystallised from acetic acid
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
the precipitate is washed with water and with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
31.9 g of CRL 40,411 are collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CS(=O)CC(=O)NO)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |